molecular formula C19H23N5O2S B2452405 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1421492-39-8

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2452405
CAS No.: 1421492-39-8
M. Wt: 385.49
InChI Key: HHZCELJJMWUCNR-UHFFFAOYSA-N
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Description

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Synthesis and Antibacterial Evaluation : The compound has been studied for its potential as an antibacterial agent. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including derivatives of this compound, showed promising antibacterial activity in some cases (Azab, Youssef, & El-Bordany, 2013).

Inhibitors in Biochemical Processes

  • Structure-Based Design and Inhibition : Research has been conducted on the structure-based design, synthesis, and biological activity of derivatives as potent inhibitors of p38α MAPK, an important protein kinase in cellular processes (Getlik et al., 2012).

Synthesis of Pyridine and Naphthyridine Derivatives

  • Novel Synthesis Approaches : The compound has been used in the synthesis of pyridine and naphthyridine derivatives, showcasing its versatility in creating diverse chemical structures (Abdelrazek et al., 2010).

Catalysis

  • One-Pot Synthesis Catalysis : It has been utilized in catalyzing one-pot, multicomponent syntheses of various compounds, demonstrating its effectiveness in facilitating complex chemical reactions (Li et al., 2017).

Anti-Tumor Agents

  • Synthesis of Anti-Tumor Compounds : Research includes the synthesis and molecular modeling of novel derivatives as anti-tumor agents. These compounds have shown significant effects in various cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).

Spectroscopic and Computational Studies

  • Reactivity and Interaction Studies : The compound has been a subject of spectroscopic characterization and computational study to understand its reactivity and interaction properties, which are crucial for its applications in various fields (Hossain et al., 2018).

Gel Formation

  • Gelation Properties : The compound's interaction with urea solutions leading to the formation of thixotropic, heat-reversible gels has been studied, indicating its potential in material science applications (Kirschbaum & Wadke, 1976).

Properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZCELJJMWUCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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